1,11-Diethoxysilacyclobutane
Description
1,11-Diethoxysilacyclobutane is a silacyclobutane derivative characterized by two ethoxy (-OCH₂CH₃) substituents attached to the silicon atom within a four-membered cyclobutane ring. Silacyclobutanes are of significant interest in organosilicon chemistry due to their strained ring structures, which confer high reactivity in ring-opening polymerizations and cross-coupling reactions.
Properties
CAS No. |
74861-46-4 |
|---|---|
Molecular Formula |
C7H16O2Si |
Molecular Weight |
160.29 g/mol |
IUPAC Name |
1,1-diethoxysiletane |
InChI |
InChI=1S/C7H16O2Si/c1-3-8-10(9-4-2)6-5-7-10/h3-7H2,1-2H3 |
InChI Key |
YFEZFCSPMTUEON-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si]1(CCC1)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,11-Diethoxysilacyclobutane can be synthesized through various methods. One common approach involves the reaction of diethoxysilane with cyclobutene under controlled conditions. The reaction typically requires a catalyst, such as a platinum-based catalyst, to facilitate the formation of the silacyclobutane ring .
Industrial Production Methods
Industrial production of 1,11-Diethoxysilacyclobutane often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps, such as distillation or recrystallization, to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
1,11-Diethoxysilacyclobutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into silane derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Substitution reactions may require catalysts such as palladium or platinum.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silacyclobutanes.
Scientific Research Applications
1,11-Diethoxysilacyclobutane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems.
Industry: It is used in the production of advanced materials, such as silicone-based polymers and coatings.
Mechanism of Action
The mechanism of action of 1,11-Diethoxysilacyclobutane involves its interaction with various molecular targets. The silicon atom in the compound can form bonds with other atoms, leading to the formation of new compounds. The ethoxy groups can also participate in reactions, contributing to the compound’s reactivity. The pathways involved in these reactions include ring-opening and ring-expansion processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and molecular differences between 1,11-Diethoxysilacyclobutane and related silacyclobutanes:
Structural and Reactivity Analysis:
Substituent Effects :
- Ethoxy Groups : The ethoxy substituents in 1,11-Diethoxysilacyclobutane increase its electrophilicity at silicon, facilitating nucleophilic attack (e.g., by water or alcohols) compared to methyl-substituted analogs. This property is critical for applications in sol-gel processes or silicone resin synthesis.
- Methyl Groups : In 1,1-Dimethyl-1-silacyclobutane and 1-Methyl-1-silacyclobutane , the electron-donating methyl groups stabilize the silicon atom, reducing ring strain and slowing hydrolysis. These compounds are more suited for controlled polymerization or as stable intermediates in organic synthesis.
Thermal Stability: Methyl-substituted silacyclobutanes exhibit greater thermal stability due to reduced ring strain and stronger Si-C bonds. Ethoxy-substituted derivatives may decompose at lower temperatures, releasing ethanol during ring-opening reactions.
Applications :
- 1,11-Diethoxysilacyclobutane : Likely employed in silicone elastomers or coatings where controlled hydrolysis is required.
- 1,1-Dimethyl-1-silacyclobutane : Used in synthesizing polysilanes via ring-opening metathesis polymerization (ROMP) .
- 1-Methyl-1-silacyclobutane : Applied in chemical vapor deposition (CVD) for silicon-containing thin films .
Research Findings and Limitations
- Synthesis Challenges : Ethoxy-substituted silacyclobutanes are less documented than methyl analogs, suggesting synthetic hurdles such as sensitivity to moisture during preparation.
- Data Gaps: No direct studies on 1,11-Diethoxysilacyclobutane’s reactivity or spectroscopic data (e.g., NMR, IR) were found in the evidence. Comparisons rely on structural analogs and inferred behavior.
- Safety Considerations: Silacyclobutanes are generally hazardous due to their reactivity. Ethoxy derivatives may pose flammability risks from released ethanol during decomposition.
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